2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C16H22BN3O2 and its molecular weight is 299.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic molecule with potential biological activities. The pyrazole and pyridine moieties are known for their pharmacological significance, particularly in the development of various therapeutic agents. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The molecular formula of the compound is C16H22BNO4 with a molecular weight of approximately 306.16 g/mol. The structure features a pyridine ring substituted with a pyrazole and a dioxaborolane group, which may influence its biological properties.
Research indicates that compounds containing pyrazole and pyridine structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific interactions of this compound with biological macromolecules are still under investigation but may involve:
- Inhibition of Kinases : Similar compounds have shown activity against fibroblast growth factor receptors (FGFRs) and other kinases, suggesting potential anticancer properties .
- Modulation of Receptor Activity : Pyrazole derivatives have been explored for their ability to modulate receptor activity, particularly in the context of neurotransmitter systems .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds in vitro:
-
FGFR Inhibition : A series of pyrazole derivatives exhibited significant inhibition of FGFR1 at concentrations as low as 10 µM. The binding interactions were characterized using X-ray crystallography to elucidate the structure-activity relationship (SAR) .
Compound IC50 (µM) Target Compound A 0.6 FGFR1 Compound B 1.2 FGFR2 Compound C 5.0 FGFR3 - Receptor Binding : Compounds similar to our target were assessed for their affinity towards the M4 muscarinic receptor. Results indicated that these compounds could enhance acetylcholine binding significantly, reflecting their potential as positive allosteric modulators .
Case Studies
A notable case study involved the evaluation of a related pyrazole-pyridine compound in a cancer model:
- Study on Tumor Growth Inhibition : In an experimental model of breast cancer, treatment with a related compound resulted in a significant reduction in tumor volume compared to controls. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the viability of this compound as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest that compounds with similar structures exhibit favorable absorption characteristics due to their lipophilicity.
- Toxicity Assessment : Toxicological evaluations revealed that while some derivatives showed low toxicity profiles at therapeutic doses, further studies are necessary to establish safety margins for long-term use .
Propiedades
IUPAC Name |
2-methyl-6-(3-methylpyrazol-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BN3O2/c1-11-9-10-20(19-11)14-8-7-13(12(2)18-14)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYZCIIHISLVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3C=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.